1-Vinyl-9H-carbazole-3-carbonitrile

Catalog No.
S14591414
CAS No.
M.F
C15H10N2
M. Wt
218.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Vinyl-9H-carbazole-3-carbonitrile

Product Name

1-Vinyl-9H-carbazole-3-carbonitrile

IUPAC Name

1-ethenyl-9H-carbazole-3-carbonitrile

Molecular Formula

C15H10N2

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C15H10N2/c1-2-11-7-10(9-16)8-13-12-5-3-4-6-14(12)17-15(11)13/h2-8,17H,1H2

InChI Key

XTGUWISWILEDCV-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C2C(=CC(=C1)C#N)C3=CC=CC=C3N2

1-Vinyl-9H-carbazole-3-carbonitrile is a synthetic compound characterized by the presence of a vinyl group and a carbonitrile functional group attached to a carbazole structure. Its molecular formula is C15H12N2C_{15}H_{12}N_{2}, and it has a molecular weight of 220.28 g/mol. The compound features a tricyclic structure typical of carbazole derivatives, which includes two fused benzene rings and a pyrrole ring. The vinyl group contributes to its reactivity and potential applications in various fields, including organic electronics and materials science.

  • Photocrosslinking: This reaction is significant for applications in polymer science, where the compound can be used to form crosslinked networks upon exposure to light.
  • Nucleophilic Substitution: The carbonitrile group can participate in nucleophilic attacks, making it reactive towards various nucleophiles.
  • Alkylation Reactions: The vinyl group can undergo alkylation, leading to the formation of more complex carbazole derivatives .

The synthesis of 1-vinyl-9H-carbazole-3-carbonitrile can be achieved through several methods:

  • One-Pot Alkylation-Elimination Sequence: This method involves the alkylation of 9H-carbazole followed by elimination reactions to introduce the vinyl and carbonitrile groups simultaneously .
  • Photochemical Methods: Recent advancements have shown that photostimulated reactions can facilitate the formation of carbazole derivatives without the need for transition metals, enhancing sustainability in synthetic processes .

1-Vinyl-9H-carbazole-3-carbonitrile has potential applications in various fields:

  • Organic Electronics: Due to its conjugated structure, it may be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics.
  • Material Science: Its ability to undergo photocrosslinking makes it suitable for developing durable materials.
  • Fluorescent Probes: The compound's unique electronic properties could allow its use as a fluorescent probe in biochemical assays.

Interaction studies involving 1-vinyl-9H-carbazole-3-carbonitrile are essential for understanding its behavior in biological systems and materials applications. Investigations into its interactions with nucleophiles, electrophiles, and other reagents will provide insights into its reactivity profile and potential applications in drug design or material formulation.

Several compounds share structural similarities with 1-vinyl-9H-carbazole-3-carbonitrile. These include:

Compound NameStructure TypeNotable Features
9H-CarbazoleTricyclic aromaticBase structure for many derivatives
9-Ethyl-9H-carbazole-3-carbonitrileEthyl-substitutedExhibits different reactivity due to ethyl substitution
3-Amino-9H-carbazoleAmino-substitutedKnown for diverse reactivity patterns

Uniqueness of 1-Vinyl-9H-Carbazole-3-Carbonytrile

1-Vinyl-9H-carbazole-3-carbonitrile is unique due to its combination of both vinyl and carbonitrile functional groups on the carbazole skeleton, which enhances its reactivity compared to other derivatives. This structural configuration allows it to participate in a wider range of

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

218.084398327 g/mol

Monoisotopic Mass

218.084398327 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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